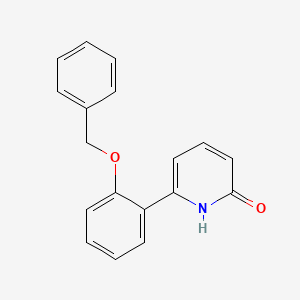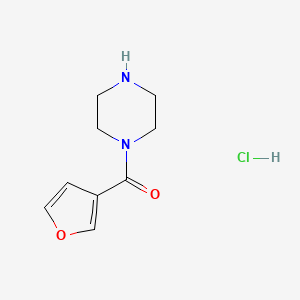
1-(Furan-3-carbonyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a furan-3-carbonyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Méthodes De Préparation
The synthesis of 1-(Furan-3-carbonyl)piperazine hydrochloride typically involves the reaction of furan-3-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Synthetic Route:
Reactants: Furan-3-carbonyl chloride and piperazine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium carbonate.
Reaction Conditions: The reaction is typically carried out at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Hydrochloride Formation: The purified product is treated with hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
1-(Furan-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid and piperazine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Furan-3-carboxylic acid and piperazine.
Applications De Recherche Scientifique
1-(Furan-3-carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Furan-3-carbonyl)piperazine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and piperazine moiety may contribute to its biological activity by interacting with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(Furan-3-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(Furan-2-carbonyl)piperazine hydrochloride: Similar structure but with the carbonyl group at the 2-position of the furan ring.
1-(Thiophene-3-carbonyl)piperazine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
1-(Pyridine-3-carbonyl)piperazine hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of the furan-3-carbonyl group, which imparts distinct chemical and biological properties compared to its analogs. The position of the carbonyl group on the furan ring can significantly influence the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
furan-3-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPTERSPZNXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=COC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


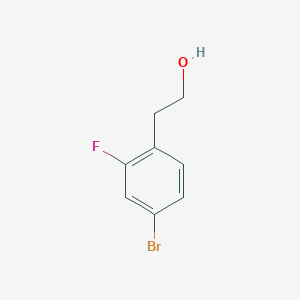

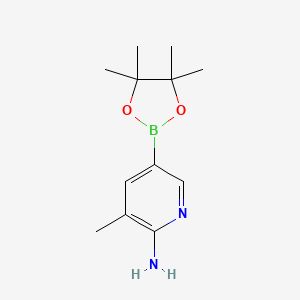
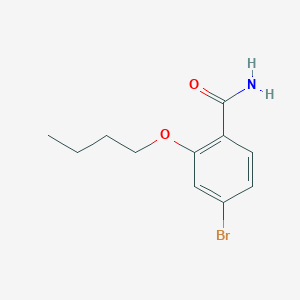
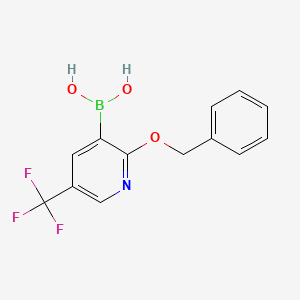
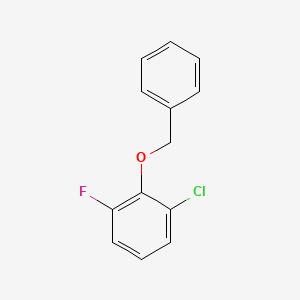
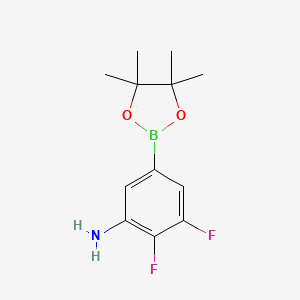
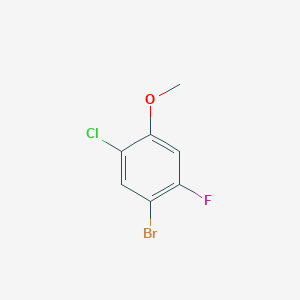
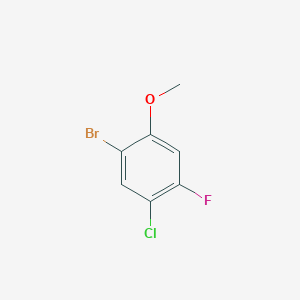
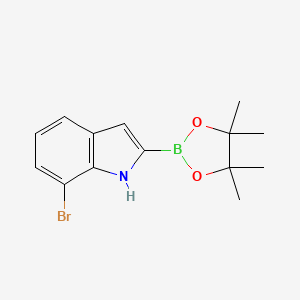
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
